N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-butylphenyl group attached via an acetamide linkage and a 2,3-dimethylphenyl substituent on the pyrimidine ring. Its molecular formula is C₂₇H₂₉N₃O₂S₂, with a molecular weight of 515.67 g/mol, distinguishing it from simpler analogs through increased lipophilicity due to the butyl and dimethyl substituents .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-4-5-8-19-10-12-20(13-11-19)27-23(30)16-33-26-28-21-14-15-32-24(21)25(31)29(26)22-9-6-7-17(2)18(22)3/h6-7,9-15H,4-5,8,16H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRSLELXOSHDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound is characterized by its unique structural features, including a sulfanyl group and an acetamido substituent, which may enhance its pharmacological properties. The molecular formula is , with a molecular weight of approximately 442.59 g/mol.
Biological Activity
The biological activity of this compound has been the subject of various studies, highlighting its potential therapeutic applications. Research indicates that thienopyrimidine derivatives exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific mechanisms involving enzyme modulation and receptor interaction.
- Antimicrobial Properties : Compounds in this class have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
- Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition that could be beneficial in treating diseases where these enzymes play a critical role .
The mechanism of action for this compound involves binding to specific biological macromolecules such as proteins and nucleic acids. This interaction can modulate the activity of enzymes or receptors, resulting in therapeutic effects. The pathways involved include:
- Enzyme Binding : The compound may bind to active sites on enzymes, altering their function and potentially inhibiting cancer cell growth.
- Receptor Modulation : By interacting with receptor sites, it may influence signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
-
Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, demonstrating the potential of thienopyrimidine derivatives in oncology .
Study Focus Findings Anticancer Activity Inhibition of cancer cell proliferation observed. Mechanism Involvement in enzyme inhibition and receptor modulation. - Antimicrobial Efficacy : Research has shown that similar thienopyrimidine compounds exhibit significant antimicrobial properties against various pathogens, suggesting potential applications in infectious disease treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, focusing on substituent variations, molecular properties, and synthesis strategies.
Table 1: Comparative Analysis of Thienopyrimidinone Derivatives
Detailed Comparison of Substituent Effects
Phenyl Group Variations
- The 4-butylphenyl group in the target compound contributes to higher molecular weight (515.67 g/mol) and lipophilicity compared to Analog 1 (422.52 g/mol) and Analog 3 (325.77 g/mol). This alkyl chain may improve bioavailability but could reduce aqueous solubility .
Pyrimidine Ring Modifications
- The 2,3-dimethylphenyl substituent on the target’s pyrimidine ring contrasts with Analog 2’s 5,6-dimethyl and ethyl groups. The latter’s substitution pattern may reduce steric hindrance during binding interactions .
- Analog 1 replaces the pyrimidine’s dimethylphenyl with a tetrahydrobenzothieno-triazolo fused ring, increasing structural rigidity but limiting conformational flexibility for target binding .
Research Findings and Implications
Lipophilicity vs. Solubility : The target compound’s butyl chain enhances membrane permeability but may necessitate formulation adjustments to mitigate poor solubility .
Steric and Electronic Effects : Analog 2’s biphenylyl group offers enhanced binding affinity in hydrophobic pockets, whereas the target’s dimethylphenyl group provides moderate steric shielding .
Synthetic Scalability : Analog 1 and the target compound require multi-step syntheses, but Analog 3 ’s simplicity allows rapid production for preliminary screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
